molecular formula C34H42N2O12 B045650 Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate CAS No. 119623-89-1

Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate

Cat. No. B045650
M. Wt: 670.7 g/mol
InChI Key: AZWQVENGDUPTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate, also known as Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate, is a useful research compound. Its molecular formula is C34H42N2O12 and its molecular weight is 670.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

119623-89-1

Product Name

Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate

Molecular Formula

C34H42N2O12

Molecular Weight

670.7 g/mol

IUPAC Name

diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate

InChI

InChI=1S/C34H42N2O12/c1-7-13-17-19(15-21(31(41)45-9-3)32(42)46-10-4)29(39)35-25-23(17)27(37)24-18(14-8-2)20(30(40)36-26(24)28(25)38)16-22(33(43)47-11-5)34(44)48-12-6/h21-22H,7-16H2,1-6H3,(H,35,39)(H,36,40)

InChI Key

AZWQVENGDUPTRL-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)OCC)C(=O)OCC)CC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)OCC)C(=O)OCC)CC(C(=O)OCC)C(=O)OCC

synonyms

α,α'-Bis(ethoxycarbonyl)-1,2,5,8,9,10-hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid diethyl ester

Origin of Product

United States

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